(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
CAS No.: 203854-51-7
Cat. No.: VC21551492
Molecular Formula: C23H27NO5
Molecular Weight: 397,46 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203854-51-7 |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397,46 g/mole |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
| Standard InChI | InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 |
| Standard InChI Key | SKYFRYZPXHNPOK-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Nomenclature
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is known by multiple synonyms in the scientific literature and commercial catalogs. This compound is commonly referred to as:
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FMOC-L-BETA-HOMOSERINE(OTBU)
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O-tert-Butyl-N-Fmoc-L-beta-homoserine
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Fmoc-β-HoSer(tBu)-OH
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Fmoc-L-β-HomoSer(tBu)-OH
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Fmoc-β-HoSer(OtBu)-OH
The compound is uniquely identified by CAS Registry Number 203854-51-7, which serves as its definitive identifier in chemical databases and literature .
Structural Characteristics and Properties
Molecular Structure
The compound features several key structural elements:
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An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino function
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A free carboxylic acid group
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A tert-butyl protected hydroxyl side chain
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A beta-amino acid backbone (3-amino-4-hydroxybutanoic acid)
The stereochemistry at the C-3 position is R (or L in amino acid nomenclature), which is crucial for its biological activity and application in peptide synthesis .
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Spectral and Analytical Identifiers
The compound possesses specific analytical identifiers that aid in its characterization:
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SMILES Notation: CC(C)(C)OCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synthesis and Preparation Methods
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves the reaction of L-β-homoserine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) followed by tert-butyl protection of the hydroxyl group . This creates the orthogonally protected amino acid suitable for solid-phase peptide synthesis.
The general synthetic pathway involves:
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Protection of the amino group with Fmoc-OSu in alkaline conditions
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Selective protection of the hydroxyl group with tert-butyl via reaction with isobutene under acidic conditions
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Purification by recrystallization or column chromatography to achieve the desired purity (typically ≥95%)
Applications in Research and Industry
Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) where it serves as a building block for the incorporation of β-homoserine residues into peptides . The Fmoc protection strategy allows for mild deprotection conditions using secondary amines (typically 20% piperidine in DMF), while the tert-butyl group remains stable during these conditions and can be removed selectively using trifluoroacetic acid (TFA) .
Protein Degrader Building Blocks
According to recent classifications, this compound also belongs to the category of "Protein Degrader Building Blocks," suggesting its application in the synthesis of compounds designed for targeted protein degradation platforms such as PROTACs (Proteolysis Targeting Chimeras) .
Biochemical Research
As a β-amino acid derivative, this compound enables the synthesis of peptides with altered backbone structures, which can lead to enhanced stability against proteolytic degradation and altered conformational properties compared to natural α-peptides .
| Supplier | Quantity | Price | Purity |
|---|---|---|---|
| CymitQuimica | 100 mg | €17.00 | Not specified |
| CymitQuimica | 250 mg | €28.00 | Not specified |
| CymitQuimica | 1 g | €75.00 | Not specified |
| CymitQuimica | 5 g | €304.00 | Not specified |
| ChemShuttle | Not specified | $4,800.00 | 95% |
| Aladdin Scientific | 1 g | Not specified | ≥95% |
| Thermo Scientific | 250 mg - 1 g | Not specified | 95% |
Current Research Trends and Future Perspectives
The market analysis indicates that despite challenges posed by the COVID-19 pandemic, the global market for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid and related compounds is expected to show growth through 2029 . This suggests continued importance in research applications and pharmaceutical development.
The compound's role in developing novel peptide therapeutics remains significant as the field of peptide medicinal chemistry expands. Its ability to introduce β-amino acid residues into peptides contributes to the development of peptides with enhanced pharmacological properties, including improved stability and bioavailability .
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